3-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride
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Overview
Description
3-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride is a synthetic compound known for its applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is particularly notable for its unique structure that incorporates a trifluoromethylphenoxy group and a benzo[f]isoquinoline scaffold, which confer distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride typically involves multiple steps:
Starting Materials: The synthesis often begins with the preparation of 3-(trifluoromethyl)phenol and the appropriate benzo[f]isoquinoline precursor.
Key Reactions:
Etherification: 3-(trifluoromethyl)phenol undergoes etherification with 2-bromoethylamine to form 2-[3-(trifluoromethyl)phenoxy]ethylamine.
Cyclization: This intermediate then undergoes cyclization with the benzo[f]isoquinoline precursor under specific conditions to yield the desired compound.
Reaction Conditions: Typical conditions include the use of suitable solvents, catalysts, and controlled temperatures to optimize yield and purity.
Industrial Production Methods
Industrial production methods for this compound generally scale up the laboratory procedures with considerations for efficiency and cost-effectiveness. This might involve continuous flow processes, advanced catalysis, and automated synthesis equipment to meet high demand with consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride can undergo various chemical reactions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate, resulting in the formation of oxidized derivatives.
Reduction: Reduction reactions with agents like lithium aluminum hydride can yield reduced forms of the compound.
Substitution: It can participate in substitution reactions where functional groups on the benzene ring or the isoquinoline structure are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens or nucleophilic substitution with appropriate nucleophiles under controlled conditions.
Major Products Formed
The major products from these reactions depend on the specific reagents and conditions used. Oxidation can lead to carboxylic acids, reduction to amines or alcohols, and substitution to various substituted derivatives.
Scientific Research Applications
3-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.
Biology: In the study of biological pathways and as a probe in biochemical assays.
Medicine: Potential therapeutic uses due to its unique chemical structure and biological activity.
Industry: Used in the production of materials with specific chemical properties, such as pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It can interact with enzymes, receptors, and ion channels, influencing their function.
Pathways Involved: It may modulate signaling pathways, alter gene expression, or interfere with metabolic processes, leading to its observed effects.
Comparison with Similar Compounds
2-[3-(Trifluoromethyl)phenoxy]ethylamine hydrochloride
Benzo[f]isoquinoline derivatives
Trifluoromethylphenoxy-substituted compounds
Uniqueness: Its uniqueness lies in the combined presence of the trifluoromethylphenoxy group and the benzo[f]isoquinoline scaffold, which contribute to its distinct chemical reactivity and biological activity.
There you have it, a detailed dive into the fascinating world of 3-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride! How did you stumble across this compound, anyway?
Properties
IUPAC Name |
3-[2-[3-(trifluoromethyl)phenoxy]ethyl]-2,4,5,6-tetrahydro-1H-benzo[f]isoquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3NO.ClH/c23-22(24,25)18-5-3-6-19(14-18)27-13-12-26-11-10-21-17(15-26)9-8-16-4-1-2-7-20(16)21;/h1-7,14H,8-13,15H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKDYVMKYIONFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C3=C1CN(CC3)CCOC4=CC=CC(=C4)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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